

# Application Notes and Protocols for Studying DBPR108 in Diabetic Rodents

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## Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979

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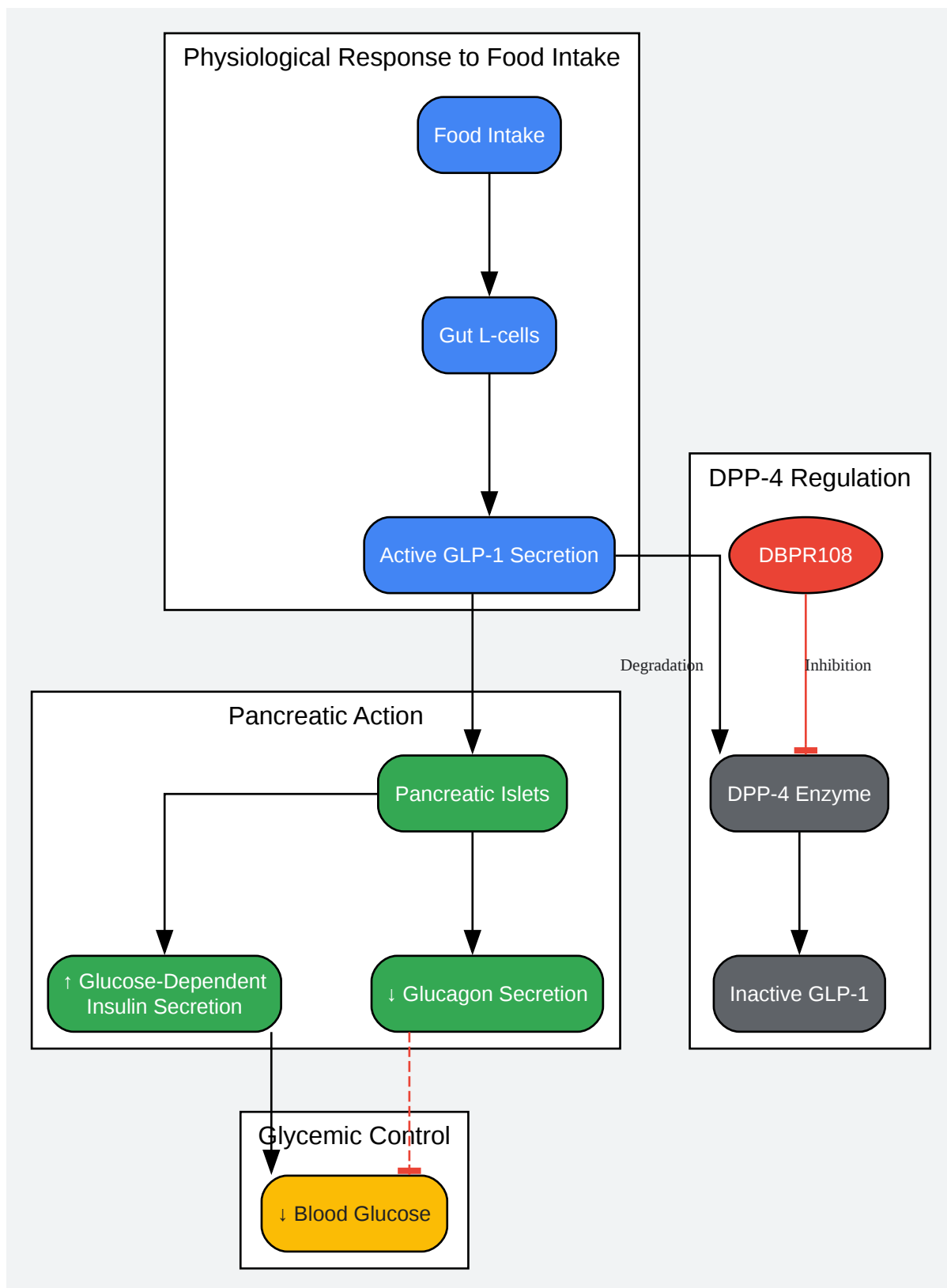
Audience: Researchers, scientists, and drug development professionals.

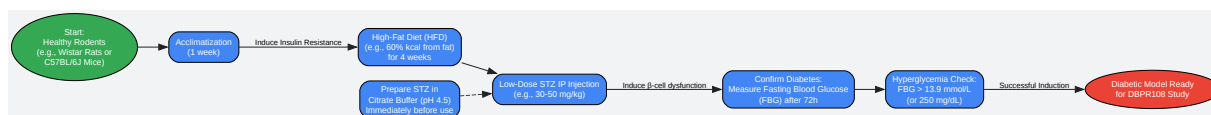
## Application Note: Introduction to DBPR108

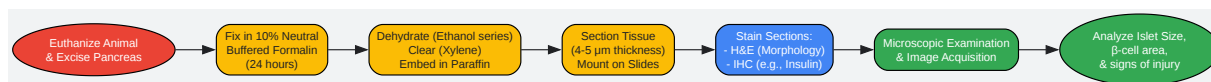
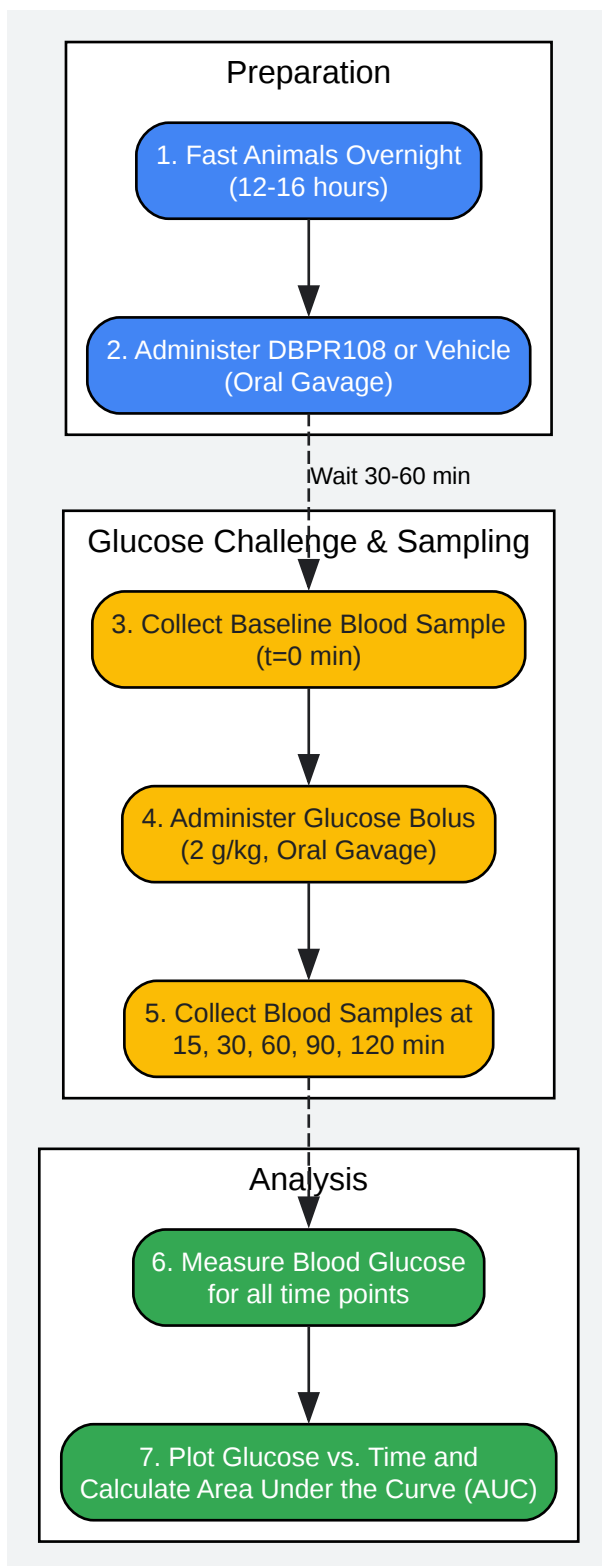
**DBPR108** (also known as Prusogliptin) is a novel, potent, and selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM)[1][2][3]. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1)[2]. By inhibiting DPP-4, **DBPR108** increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and suppresses glucagon release from  $\alpha$ -cells[1][2][4]. This dual action helps to lower blood glucose levels. Preclinical studies in animal models have demonstrated significant antihyperglycemic effects, and clinical trials have confirmed its efficacy and safety in patients with T2DM[1][5]. These notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy and mechanism of **DBPR108** in established diabetic rodent models.

## Mechanism of Action: DPP-4 Inhibition Pathway

**DBPR108** exerts its glucose-lowering effects by modulating the incretin system. Following food intake, GLP-1 is released from the gut and stimulates insulin secretion. DPP-4 rapidly inactivates GLP-1. **DBPR108** inhibits DPP-4, thereby prolonging the action of GLP-1, leading to improved glycemic control.







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## References

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